What is the chemical structure of colnelenic acid?
What is the chemical structure of colnelenic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colnelenic acid is a specialized fatty acid known as a divinyl ether fatty acid.[1] It is an 18-carbon chain polyunsaturated fatty acid that contains a divinyl ether linkage.[1] This compound is of significant interest in the field of plant pathology and biochemistry due to its role in plant defense mechanisms against pathogens.[2] Colnelenic acid is produced in plants, such as potatoes and tobacco, as a response to infection.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthetic pathway, and methods for the synthesis and isolation of colnelenic acid.
Chemical Structure and Properties
Colnelenic acid is systematically known as (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]-8-nonenoic acid.[2][4][5] It is a derivative of α-linolenic acid. The key structural feature is the divinyl ether bond, which is an ether linkage flanked by two double bonds.
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source |
| IUPAC Name | (8E)-9-[(1E,3Z,6Z)-nona-1,3,6-trien-1-yloxy]non-8-enoic acid | [2][4][5] |
| CAS Number | 52591-16-9 | [2][4][5] |
| Molecular Formula | C₁₈H₂₈O₃ | [2][4][5] |
| Molecular Weight | 292.41 g/mol | [2][5] |
| Canonical SMILES | CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O | [2][4] |
| Isomeric SMILES | C/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)O | [6] |
| InChI | InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/b4-3-,10-7-,16-13+,17-14+ | [2][5] |
| InChIKey | OYKAXBUWOIRLGF-VMBRNALUSA-N | [2][5] |
| Predicted Water Solubility | 0.00092 g/L | [6] |
| Predicted logP | 5.2 - 6.04 | [6] |
| Predicted pKa (Strongest Acidic) | 4.77 | [6] |
Biosynthesis of Colnelenic Acid
Colnelenic acid is synthesized in plants from α-linolenic acid through the lipoxygenase (LOX) pathway, a critical signaling pathway in plant defense. The biosynthesis is a two-step enzymatic process.
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Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the enzyme 9-lipoxygenase, which catalyzes the introduction of a hydroperoxy group at the C9 position of α-linolenic acid. This reaction forms 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).
-
Conversion by Divinyl Ether Synthase (DES): The 9-HPOT intermediate is then acted upon by a specific divinyl ether synthase (a cytochrome P450 enzyme of the CYP74 family).[7] This enzyme catalyzes the formation of the divinyl ether linkage, converting 9-HPOT into colnelenic acid.[8]
Experimental Protocols
Isolation and Purification of Colnelenic Acid from Plant Material
1. Extraction:
-
Homogenize fresh plant material (e.g., potato leaves) in a suitable organic solvent, such as a mixture of methanol (B129727) and dichloromethane (B109758) (1:1), to extract lipids.[9]
-
Filter the homogenate to remove solid plant debris.
-
The resulting filtrate contains a crude mixture of lipids, including colnelenic acid.
2. Fractionation and Purification:
-
The crude extract can be fractionated using column chromatography. A common approach is to use silica (B1680970) gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.[9]
-
The selection of the solvent system for elution will depend on the polarity of the compounds in the extract. A gradient of solvents with increasing polarity (e.g., hexane (B92381) to ethyl acetate) is often used.[9]
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing colnelenic acid.
-
Further purification can be achieved using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, which is effective for separating fatty acids.[9]
Chemical Synthesis of Colnelenic Acid
A detailed, step-by-step protocol for the total chemical synthesis of colnelenic acid is not publicly available. However, the synthesis of similar unsaturated fatty acids often employs the Wittig reaction for the stereoselective formation of carbon-carbon double bonds.[10] A plausible synthetic strategy would involve the coupling of two smaller fragments via a Wittig reaction to construct the main carbon chain with the desired stereochemistry of the double bonds.
General Workflow for Wittig-based Synthesis:
-
Preparation of the Phosphonium (B103445) Ylide: A suitable phosphonium salt is treated with a strong base to generate the corresponding ylide.
-
Wittig Reaction: The ylide is then reacted with an appropriate aldehyde or ketone to form the alkene. The choice of a stabilized or non-stabilized ylide influences the stereochemical outcome (E or Z configuration) of the newly formed double bond.[10]
-
Further Modifications: Additional functional group manipulations may be necessary to complete the synthesis of the target molecule.
Enzymatic Synthesis of Colnelenic Acid
An in vitro enzymatic synthesis can be performed by combining the enzymes involved in its biosynthesis.
1. Substrate and Enzyme Preparation:
-
Obtain purified α-linolenic acid as the starting substrate.
-
Source or recombinantly express and purify 9-lipoxygenase and divinyl ether synthase.
2. Reaction Conditions:
-
Incubate α-linolenic acid with 9-lipoxygenase in a suitable buffer system to produce 9-HPOT.
-
Introduce divinyl ether synthase to the reaction mixture to convert the 9-HPOT intermediate into colnelenic acid.
3. Product Isolation:
-
After the reaction is complete, extract the lipids from the aqueous reaction mixture using an organic solvent.
-
Purify the resulting colnelenic acid using chromatographic techniques as described in the isolation from plant material section.
Conclusion
Colnelenic acid is a fascinating molecule with a unique chemical structure and an important biological role in plant defense. This guide provides a foundational understanding of its chemistry, biosynthesis, and the general approaches for its isolation and synthesis. Further research into the specific methodologies for its production and the elucidation of its precise mechanism of action will be invaluable for the fields of biochemistry and drug development.
References
- 1. Divinylether fatty acids - Wikipedia [en.wikipedia.org]
- 2. Divinyl ether fatty acid synthesis in late blight-diseased potato leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of nucleic acids from plants by differential solvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
